Renal Function Preservation in CKD: Allopurinol Significantly Improves GFR While Febuxostat Shows No Consistent Benefit
In a systematic review and meta-analysis of 29 trials comparing allopurinol and febuxostat, only allopurinol was able to significantly improve glomerular filtration rate (GFR), whereas febuxostat showed no consistent renal benefit [1]. Both agents were very effective in reducing serum uric acid (allopurinol reduced UA in 88% of trials; febuxostat in 100% of trials) [1].
| Evidence Dimension | Glomerular filtration rate (GFR) improvement |
|---|---|
| Target Compound Data | Significant improvement in GFR (not dose-dependent) |
| Comparator Or Baseline | Febuxostat: No significant improvement in GFR |
| Quantified Difference | Allopurinol uniquely demonstrated GFR improvement; febuxostat did not |
| Conditions | Systematic review and meta-analysis of 29 randomized controlled trials in chronic kidney disease patients |
Why This Matters
For procurement in nephrology settings or clinical trials involving CKD patients, allopurinol offers a demonstrable renal protective advantage over febuxostat.
- [1] Sanchez-Lozada LG, Rodriguez-Iturbe B, Kelley EE, Nakagawa T, Madero M, Feig DI, et al. Effect of uric acid reduction on chronic kidney disease. Systematic review and meta-analysis. Front Pharmacol. 2024;15:1356789. View Source
